molecular formula C11H21NO4 B8248644 tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

Cat. No.: B8248644
M. Wt: 231.29 g/mol
InChI Key: LWTOBYXJTDIFEF-RKDXNWHRSA-N
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Description

tert-Butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position, a methoxy group at the 3-position, and a hydroxy group at the 4-position. Its stereochemistry (3R,4R) is critical for applications in asymmetric synthesis and medicinal chemistry, where it serves as a key intermediate for bioactive molecules . The tert-butyl carbamate group enhances stability during synthetic processes, while the hydroxy and methoxy substituents influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

tert-butyl (3R,4R)-4-hydroxy-3-methoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTOBYXJTDIFEF-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may yield alcohols.

Scientific Research Applications

Tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the tert-butyl ester group can influence the compound’s steric and electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other piperidine-carboxylate derivatives, differing primarily in substituent groups, stereochemistry, and functionalization. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Compounds and Their Features
Compound Name Substituents (Position) Stereochemistry Molecular Weight (g/mol) Key Features/Activity Reference
tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate 3-methoxy, 4-hydroxy (3R,4R) ~243.29 Chiral intermediate, synthetic utility
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate 3-methoxy, 4-amino (3S,4R) 257.30 Amino group for nucleophilic reactions
tert-Butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate 3-fluoro, 4-hydroxy (3R,4R) 233.27 Fluorine enhances lipophilicity
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) N/A 269.43 Alkyl chain for hydrophobic interactions
(3S,4R)-tert-Butyl 4-phenyl-3-(hydroxymethyl)piperidine-1-carboxylate 4-phenyl, 3-hydroxymethyl (3S,4R) 333.43 Aromatic moiety for kinase inhibition

Stereochemical and Functional Impact

  • Stereochemistry: The (3R,4R) configuration in the target compound contrasts with compounds like (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate, where stereochemical differences may alter metabolic stability or receptor binding .
  • Substituent Effects: Methoxy vs. Amino: The 3-methoxy group in the target compound reduces nucleophilicity compared to amino-substituted analogs, making it less reactive in coupling reactions . Hydroxy vs. Aromatic vs. Aliphatic: Compounds with phenyl or hydroxymethyl groups () exhibit enhanced biological activity, such as kinase inhibition, due to π-π stacking or hydrogen-bonding interactions .

Biological Activity

Tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C11_{11}H21_{21}NO4_{4}
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 2382396-70-3

The biological activity of this compound is primarily attributed to its functional groups:

  • Hydroxy Group : Participates in hydrogen bonding, enhancing solubility and interaction with biological targets.
  • Methoxy Group : Modifies electronic properties, potentially influencing receptor binding.
  • Tert-butyl Ester : Provides steric protection and can affect the compound's bioavailability.

Anticancer Potential

Compounds in the piperidine family have been investigated for anticancer properties. In a study involving piperidine derivatives, certain compounds demonstrated cytotoxicity against cancer cell lines. The potential for this compound to exhibit similar effects warrants further investigation.

Comparative Analysis with Similar Compounds

Compound NameActivity TypeNotable Findings
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoateAntiviralIntermediate in lipid-lowering drugs
This compoundPotentially Antiviral/AnticancerRequires further research to confirm activity

Case Studies

  • Antiviral Screening : A study on β-amino acid heterocycles indicated that certain derivatives exhibited significant antiviral activity against tobacco mosaic virus (TMV). The structural similarities suggest that this compound may also possess such activity under specific conditions .
  • Cytotoxicity Assessment : In a recent review on piperidine derivatives, compounds were evaluated for their cytotoxic effects on various cancer cell lines. Some derivatives showed promising results in inducing apoptosis in tumor cells . Further research could elucidate the specific effects of this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl groups are introduced via Boc-protection under anhydrous conditions using Boc-anhydride and a base like triethylamine in THF or dichloromethane (DCM) . Hydroxy and methoxy groups are installed via selective oxidation or nucleophilic substitution. Key steps include:

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF at 60°C efficiently removes silyl protecting groups without degrading the piperidine ring .
  • Purification : Flash chromatography (10–30% EtOAc/hexane gradient) ensures high purity, as validated by >95% purity in NMR (e.g., δ 7.75 ppm for aromatic protons in intermediates) .
    • Critical Parameters : Temperature control (e.g., 0–20°C for nitration) and solvent polarity significantly impact regioselectivity.

Q. How is this compound characterized to confirm structural integrity and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) resolves stereochemistry via coupling constants (e.g., J = 6.9 Hz for axial-equatorial interactions in the piperidine ring) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases. Retention time differences >2 min confirm enantiopurity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 288.1804 for C₁₂H₂₂NO₄) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate polar byproducts (e.g., unreacted amines) using DCM/water phases .
  • Crystallization : Use tert-butyl methyl ether (TBME) to isolate crystalline products, achieving >99% purity via slow evaporation .
  • Silica Gel Chromatography : Optimize gradients (e.g., 5–20% MeOH/DCM) to resolve diastereomers, monitored by TLC (Rf = 0.3–0.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic conditions for introducing the tert-butyl group?

  • Methodological Answer : Discrepancies arise from competing reagents (e.g., Boc-anhydride vs. Boc-OSu) and solvent effects. Systematic analysis includes:

  • Solvent Screening : Compare yields in DCM (polar aprotic) vs. THF (less polar). DCM improves Boc-protection efficiency by 15% due to better solubility of intermediates .
  • Acid Scavengers : Use Hünig’s base (DIPEA) instead of triethylamine to minimize side reactions with acid-sensitive methoxy groups .
  • Kinetic Studies : Monitor reaction progress via in-situ IR (C=O stretch at 1680–1720 cm⁻¹) to identify optimal reaction times .

Q. What strategies ensure stereochemical integrity during the synthesis of this compound?

  • Methodological Answer :

  • Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen kinetic resolution to set the (3R,4R) configuration .
  • Protecting Group Strategy : Use orthogonal groups (e.g., TBS for hydroxyl, Boc for amine) to prevent racemization during deprotection .
  • Circular Dichroism (CD) : Verify absolute configuration via Cotton effects at 220–250 nm, correlating with computed CD spectra .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) models identify transition states for methoxy group substitution. Activation energies (<20 kcal/mol) suggest SN2 mechanisms dominate .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways, showing THF stabilizes intermediates via hydrogen bonding .
  • Docking Studies : Predict steric hindrance from the tert-butyl group, explaining lower reactivity at the 4-position .

Data Contradiction Analysis

Q. Why do reported yields vary for the deprotection of silyl ethers in this compound synthesis?

  • Methodological Answer : Contradictions stem from:

  • Reagent Purity : TBAF·3H₂O (≥98%) vs. anhydrous TBAF affects water content, altering reaction kinetics .
  • Temperature Control : Prolonged heating (>12 hr) at 60°C degrades the piperidine ring, reducing yields by 20% .
  • Workup Protocols : Saturated NH₄Cl washes improve recovery of polar byproducts, increasing apparent yield .

Tables

Table 1 : Key Spectral Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃)δ 4.36 (d, J = 6.9 Hz, 1H, C4-OH), 3.45 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ 80.2 (C-OCH₃), 155.1 (Boc carbonyl)
HRMS (ESI+)[M+H]⁺ = 288.1804 (calc. 288.1806 for C₁₂H₂₂NO₄)

Table 2 : Comparison of Synthetic Conditions for Boc-Protection

SolventBaseYield (%)Purity (%)Reference
DCMTriethylamine8595
THFDIPEA7892

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